L-Alanine-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

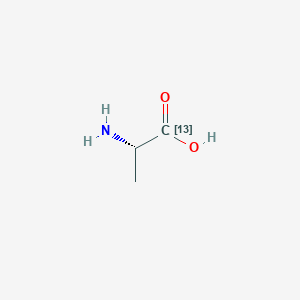

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino(113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-NSQKCYGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480392 |

Source

|

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-56-7 |

Source

|

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Alanine-1-13C: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Alanine-1-13C, a stable isotope-labeled amino acid crucial for metabolic research. It details its chemical properties, applications, and the experimental protocols for its use in tracing metabolic pathways, particularly in the context of cancer metabolism and hepatic function.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-alanine, where the carbon atom at the carboxyl position (C1) is replaced with a ¹³C isotope. This isotopic enrichment allows researchers to trace the metabolic fate of alanine in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] As a key player in the glucose-alanine cycle, L-alanine is integral to the transport of nitrogen and carbon between muscle and liver.[2][3] Its labeled counterpart, this compound, serves as a powerful probe to elucidate fundamental metabolic pathways and their alterations in disease states.

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled form, with the primary difference being its molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Reference |

| Chemical Formula | C₂¹³CH₇NO₂ | [4] |

| Molecular Weight | 90.09 g/mol | [4] |

| CAS Number | 21764-56-7 | |

| Appearance | Solid | |

| Melting Point | 314.5 °C (decomposes) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl |

Spectroscopic Data

The isotopic label in this compound provides a distinct signal in both NMR and mass spectrometry, enabling its differentiation from the endogenous L-alanine pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the labeled carboxyl carbon of this compound exhibits a characteristic chemical shift. While the precise chemical shift can vary slightly depending on the solvent and pH, the carboxyl carbon of alanine typically resonates in the range of 170-180 ppm. High-resolution solid-state ¹³C-NMR has been used to study the conformation and dynamics of alanine residues in proteins.

| Nucleus | Typical Chemical Shift (ppm) |

| ¹³C (carboxyl) | ~176 |

Mass Spectrometry (MS)

In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift. This compound will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled L-alanine (M+1). This mass difference is readily detectable and allows for the quantification of isotopic enrichment in metabolites derived from this compound. Tandem mass spectrometry (LC-MS/MS) can be used to determine the isotopomer distributions of metabolites.

| Compound | Molecular Weight ( g/mol ) | Expected Mass Shift |

| L-Alanine | 89.09 | M |

| This compound | 90.09 | M+1 |

Key Metabolic Pathways and Applications

This compound is a versatile tracer for studying central carbon metabolism, with applications in various research areas, including cancer metabolism, diabetes, and liver diseases.

The Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway for the transfer of nitrogen and carbon between muscle and the liver. In muscle, pyruvate derived from glycolysis is transaminated to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is incorporated into urea for excretion. This compound is an excellent tracer for studying the flux through this cycle.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

Hyperpolarized [1-¹³C]pyruvate and [1-¹³C]alanine are emerging as powerful probes for in vivo metabolic imaging using MRI. Hyperpolarization dramatically increases the NMR signal of ¹³C-labeled compounds, enabling real-time monitoring of metabolic fluxes. Following injection of hyperpolarized this compound, its conversion to pyruvate and subsequently to lactate and bicarbonate can be observed, providing insights into enzyme activities (e.g., alanine aminotransferase, lactate dehydrogenase) and cellular redox state. This technique holds great promise for the non-invasive characterization of tumors and for monitoring treatment responses.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results in metabolic tracing studies using this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes a general method for tracing the metabolism of this compound in adherent cell cultures.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Labeling medium: Base medium (e.g., DMEM) lacking unlabeled alanine, supplemented with dialyzed fetal bovine serum and a known concentration of this compound.

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen or dry ice

-

-80°C freezer

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will achieve approximately 80% confluency at the time of the experiment.

-

Cell Growth: Culture cells in complete medium until they reach the desired confluency.

-

Medium Exchange: Aspirate the complete medium and wash the cells twice with pre-warmed PBS.

-

Labeling: Add the pre-warmed labeling medium containing this compound to each well.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Metabolism Quenching: To stop all enzymatic reactions, rapidly aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen.

-

Metabolite Extraction:

-

Add ice-cold 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex thoroughly.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or NMR analysis.

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo stable isotope tracing studies in mice.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

This compound sterile solution for injection/infusion

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

-80°C freezer

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol, pre-chilled)

Procedure:

-

Acclimatization: Allow animals to acclimatize to the experimental conditions.

-

Tracer Administration: Administer this compound via intravenous (tail vein) infusion. The infusion rate and duration should be optimized based on the specific research question and animal model.

-

Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, liver, muscle).

-

Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

-

Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent.

-

Incubate at -20°C for at least 1 hour.

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed at 4°C.

-

Collect the supernatant for analysis.

-

Dry the extracts and prepare for MS or NMR analysis as described for the in vitro protocol.

-

Hyperpolarized ¹³C MRI Protocol Overview

This protocol outlines the key steps for performing a hyperpolarized ¹³C MRI study with this compound.

Procedure:

-

Hyperpolarization: this compound is hyperpolarized using dynamic nuclear polarization (DNP). This involves cooling the sample to near absolute zero in a strong magnetic field and irradiating it with microwaves.

-

Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation. This solution is then intravenously injected into the subject.

-

MRI Data Acquisition: Immediately following injection, a specialized ¹³C MRI sequence is used to acquire dynamic images or spectra. This allows for the real-time visualization of the conversion of hyperpolarized this compound to its metabolic products.

-

Data Analysis: The acquired data is processed to generate metabolic maps and quantify the rates of metabolic conversion, providing insights into tissue-specific metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its ability to be traced non-invasively in vivo with hyperpolarized MRI and with high sensitivity in vitro using mass spectrometry provides a powerful approach to understanding the complexities of metabolic pathways in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Alanine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Alanine-1-13C, a critical isotopically labeled amino acid utilized in metabolic research, proteomics, and drug development. This document details common synthetic methodologies, protocols for determining isotopic enrichment, and presents quantitative data to aid researchers in their experimental design and execution.

Introduction

L-Alanine, a non-essential amino acid, plays a central role in cellular metabolism, particularly in the glucose-alanine cycle and as a precursor for protein synthesis. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. L-Alanine-1-¹³C, with the ¹³C label at the carboxyl position, is a valuable tool for these studies, enabling precise tracking of the carboxyl group through various biochemical reactions. The accuracy and reliability of such studies are contingent upon the isotopic purity of the labeled compound.

Synthesis of this compound

The synthesis of L-Alanine-1-¹³C can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereospecificity, yield, and the availability of isotopically labeled starting materials.

Chemical Synthesis: The Strecker Reaction

A classic method for amino acid synthesis is the Strecker reaction. To produce L-Alanine-1-¹³C, this reaction would utilize a ¹³C-labeled cyanide source. The general reaction proceeds through an α-aminonitrile intermediate.

Reaction Scheme:

-

Formation of α-aminonitrile: Acetaldehyde reacts with ammonia to form an imine, which is then attacked by a nucleophilic ¹³C-labeled cyanide (e.g., K¹³CN or Na¹³CN) to form α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic mixture of DL-Alanine-1-¹³C.

Resolution: The resulting DL-Alanine-1-¹³C must be resolved to isolate the biologically active L-enantiomer. This can be achieved through various methods, including enzymatic resolution or chiral chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers the advantage of high stereospecificity, directly producing the L-isomer and avoiding a separate resolution step.

One of the primary industrial methods for L-alanine production is the decarboxylation of L-aspartic acid catalyzed by L-aspartate-β-decarboxylase.[1] If L-Aspartate-1-¹³C is used as the starting material, L-Alanine-1-¹³C can be produced directly.

Reaction Scheme:

L-Aspartate-1-¹³C → L-Alanine-1-¹³C + CO₂ (catalyzed by L-aspartate-β-decarboxylase)

Alanine can be synthesized from pyruvate through reductive amination.[2] Using pyruvate labeled at the C1 position would yield L-Alanine-1-¹³C. This two-step process involves the action of glutamate dehydrogenase and an aminotransferase.[2]

Reaction Scheme:

-

α-ketoglutarate + NH₃ + NADH → Glutamate + NAD⁺ + H₂O (catalyzed by glutamate dehydrogenase)[2]

-

Glutamate + Pyruvate-1-¹³C → α-ketoglutarate + L-Alanine-1-¹³C (catalyzed by aminotransferase)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of L-Alanine-1-¹³C.

Generalized Protocol for Strecker Synthesis of DL-Alanine-1-¹³C

This protocol is adapted from the established synthesis of unlabeled alanine.

-

Reaction Setup: In a well-ventilated fume hood, cool a solution of acetaldehyde in a suitable solvent (e.g., ether) in an ice bath.

-

Addition of Reagents: Slowly add an aqueous solution of ammonium chloride, followed by an ice-cold aqueous solution of K¹³CN (or Na¹³CN). The addition of the labeled cyanide should be slow and with continuous cooling.

-

Reaction: Securely stopper the reaction vessel and shake for several hours at room temperature.

-

Hydrolysis: Transfer the reaction mixture to a distillation flask and add concentrated hydrochloric acid. Distill the mixture.

-

Workup and Purification: Evaporate the remaining solution to dryness. The residue is then treated with alcohol to precipitate inorganic salts. Further purification can be achieved by recrystallization.

Generalized Protocol for Isotopic Purity Assessment

The isotopic purity of the final product is paramount for its use in quantitative studies. The primary techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR provides a direct method to observe the enrichment at the C1 position.

-

Sample Preparation: Dissolve a known quantity of the synthesized L-Alanine-1-¹³C in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay to ensure accurate integration of all carbon signals.

-

Data Processing and Analysis: Process the spectrum and integrate the signals corresponding to the C1 (carboxyl) carbon and the other carbons in the molecule (C2 and C3). The isotopic purity is calculated by comparing the integral of the enriched C1 signal to the integrals of the natural abundance signals of the other carbons, accounting for the natural 1.1% abundance of ¹³C.

MS is a highly sensitive technique for determining the isotopic distribution within a molecule.

-

Derivatization (for GC-MS): The amino acid is often derivatized to increase its volatility for gas chromatography.

-

Chromatographic Separation: The sample is injected into a GC or LC system to separate the analyte from any impurities.

-

Mass Analysis: The eluting compound is ionized, and the mass-to-charge ratio of the molecular ion and its isotopologues is measured.

-

Data Analysis: The relative abundances of the M+0 and M+1 peaks (and other isotopologues) are used to calculate the isotopic enrichment, correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the molecule.

Data Presentation

The following tables summarize key quantitative data related to L-Alanine-1-¹³C and its analysis.

| Parameter | Value | Source |

| Molecular Weight (Unlabeled L-Alanine) | 89.09 g/mol | |

| Molecular Weight (L-Alanine-1-¹³C) | 90.09 g/mol | |

| Isotopic Purity (Commercially Available) | ≥99 atom % ¹³C | |

| Chemical Purity (Commercially Available) | ≥98% |

Table 1: Physicochemical Properties of L-Alanine-1-¹³C.

| Analytical Technique | Principle | Throughput | Key Advantages |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine chemical structure and abundance. | Can be time-consuming for high precision. | Non-destructive, provides positional information. |

| Mass Spectrometry | Separates ions based on their mass-to-charge ratio to determine isotopic composition. | Generally higher throughput. | High sensitivity, provides isotopic distribution. |

Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: General workflow for the synthesis and quality control of this compound.

References

L-Alanine-1-13C: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, L-Alanine-1-13C serves as a powerful tool in metabolic research. This stable isotope-labeled amino acid is instrumental in tracing the flow of carbon through critical metabolic pathways, offering insights into cellular energetics, biosynthesis, and the metabolic shifts associated with various diseases.

This compound, a non-essential amino acid isotopically labeled at the carboxyl carbon, is a key tracer in studies of sugar and acid metabolism.[1] Its application spans from understanding fundamental cellular processes to aiding in the development of novel therapeutic strategies.[1][2] This guide provides an in-depth overview of its properties, experimental applications, and the metabolic pathways it helps to elucidate.

Core Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 21764-56-7 | |

| Molecular Weight | 90.09 g/mol | [3] |

| Linear Formula | CH₃CH(NH₂ માતા)¹³CO₂H | |

| Isotopic Purity | 99 atom % ¹³C | |

| Melting Point | 314.5 °C (decomposes) | |

| Physical Form | Solid |

Tracing Metabolic Fates: Key Signaling Pathways

This compound is a versatile tracer for probing central carbon metabolism. The labeled carbon atom can be tracked through several interconnected pathways, providing a dynamic view of cellular metabolic activity. Alanine plays a pivotal role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

Key metabolic pathways traced using this compound.

Experimental Protocols for Metabolic Labeling

The general workflow for a ¹³C-alanine metabolic labeling experiment encompasses several key stages, from initial cell culture or animal model preparation to final data analysis.

In Vitro Metabolic Labeling with this compound

This protocol outlines the steps for conducting a metabolic labeling experiment in cell culture.

Materials:

-

Cells of interest

-

Complete growth medium

-

Phosphate-buffered saline (PBS), pre-warmed

-

This compound labeling medium

-

6-well cell culture plates

-

Liquid nitrogen or dry ice

-

80% Methanol (-80°C)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS.

-

Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Dry the extracts and prepare for Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the positional information of the ¹³C label within metabolites.

Sample Preparation:

-

Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing an internal standard.

-

Filter the sample to remove any particulate matter.

Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

For more detailed analysis, 2D NMR experiments such as ¹H-¹³C HSQC can be performed to resolve overlapping signals.

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.

-

Integrate the signals to determine the relative concentrations of the metabolites.

A generalized workflow for this compound metabolic labeling experiments.

Applications in Research and Drug Development

The use of this compound extends to various research areas, providing critical information for understanding disease and developing new treatments.

-

Tracing Gluconeogenesis: this compound is extensively used to quantify the contribution of amino acids to hepatic glucose production.

-

Interrogating the TCA Cycle: As alanine is readily converted to pyruvate, tracking the ¹³C label through TCA cycle intermediates allows researchers to assess the activity of this central metabolic hub.

-

Neurobiology: This tracer aids in investigating neurotransmitter metabolism and the metabolic interplay between different brain cell types.

-

Drug Development: By elucidating the metabolic effects of drug candidates, this compound tracing can help identify mechanisms of action, assess off-target effects, and discover novel therapeutic targets.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling of L-Alanine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for L-Alanine-1-13C, a non-hazardous, isotopically labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. While this compound is considered non-hazardous, this guide outlines best practices to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with all laboratory chemicals, it should be handled with care. Potential hazards are minimal and primarily associated with physical irritation.

Potential Health Effects:

-

Skin Contact: May cause slight skin irritation upon prolonged contact.[2]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₂¹³CH₇NO₂ | |

| Molecular Weight | 90.09 g/mol | |

| Appearance | White crystalline powder | |

| Odor | Odorless | |

| Melting Point | 314.5 °C (decomposes) | |

| Boiling Point | 212.9 ± 23.0 °C at 760 mmHg | |

| Solubility | Soluble in water. Slightly soluble in alcohol. | |

| pH | 5.5 - 7.0 (at 89.1 g/L at 25°C) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 82.6 ± 22.6 °C |

Handling and Storage

Proper handling and storage procedures are critical to maintain the quality of this compound and ensure the safety of laboratory personnel.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry place.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store at room temperature away from light and moisture. Some suppliers recommend storage at 2-8°C or even -20°C or -80°C for stock solutions to ensure long-term stability. Always refer to the supplier's specific recommendations.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a fundamental safety measure.

| PPE | Recommendation | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | |

| Respiratory Protection | Not required under normal use conditions. If dust is generated, use a NIOSH/CEN approved respirator. |

First Aid Measures

In the event of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists. | |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Accidental Release Measures

In case of a spill, follow these steps to ensure a safe and effective cleanup.

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Wash the spill site after material pickup is complete.

Stability and Reactivity

This compound is a stable compound under recommended storage conditions.

-

Reactivity: No data available.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, light, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, data for the unlabeled L-Alanine suggests low toxicity.

| Metric | Value | Reference |

| Acute Toxicity (Oral, Rat) | LD50: > 5,110 mg/kg | |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |

Experimental Protocols

While specific experimental protocols will vary based on the application, the following provides a general workflow for handling this compound in a laboratory setting.

General Handling Workflow

Caption: General workflow for handling this compound in the lab.

Spill Response Protocol

Caption: Step-by-step protocol for responding to a spill of this compound.

References

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Foundational Role in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within a biological system is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, stable isotope, provides a powerful lens to illuminate the complexities of metabolic pathways. At the heart of many such studies lies Carbon-13 (¹³C), a naturally occurring, stable isotope of carbon. While its heavier counterpart, Carbon-14, is radioactive, ¹³C offers a safe and effective means to track carbon flux. This technical guide delves into the core principles of ¹³C's natural abundance, its profound significance in labeling studies, and the detailed methodologies employed to harness its potential.

The Significance of Natural Abundance

The utility of ¹³C as a tracer is fundamentally linked to its natural abundance. In the natural world, carbon exists predominantly as the lighter isotope, ¹²C, with ¹³C constituting a mere fraction. This low natural abundance is, in fact, a significant advantage for labeling experiments. When a compound enriched with ¹³C is introduced into a biological system, the labeled molecules are easily distinguishable from the background of naturally occurring, unlabeled molecules.[1][2] This stark contrast allows for the precise tracking and quantification of the labeled substrate as it is metabolized and incorporated into various downstream products.

The inherent low abundance of ¹³C means that the probability of two ¹³C atoms being adjacent in a naturally occurring molecule is exceedingly low.[3] This simplifies the analysis of labeled compounds, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where ¹³C-¹³C coupling is negligible in unlabeled samples.

However, it is this same natural abundance that necessitates careful correction in data analysis. The small percentage of naturally occurring ¹³C can contribute to the mass isotopologue distribution (MID) of a metabolite, potentially confounding the interpretation of labeling data.[4][5] Therefore, accurate correction for the natural abundance of all elements in a metabolite is a critical step in any ¹³C labeling experiment to ensure that the observed isotopic enrichment is solely due to the introduced tracer.

Quantitative Data on Carbon Isotopes

The following table summarizes the key quantitative data related to the natural abundance of carbon isotopes, which is foundational for designing and interpreting ¹³C labeling experiments.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Key Characteristics |

| ¹²C | ~98.9% | 0 | NMR inactive, most abundant stable isotope. |

| ¹³C | ~1.1% | 1/2 | NMR active, stable (non-radioactive), used as a tracer in metabolic studies. |

Experimental Protocols

The successful implementation of ¹³C labeling studies relies on meticulous experimental design and execution. The following are detailed methodologies for key experiments involving ¹³C labeling, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: ¹³C-Based Metabolic Flux Analysis (MFA) using GC-MS

This protocol outlines the key steps for quantifying metabolic fluxes in cultured cells using a ¹³C-labeled substrate, followed by GC-MS analysis of proteinogenic amino acids.

1. Cell Culture and Labeling:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of harvest.

-

Adaptation to Labeling Medium (for steady-state analysis): To ensure isotopic equilibrium, adapt the cells to a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) for a period equivalent to several cell doublings (typically 24-48 hours).

-

Labeling: Replace the standard culture medium with the pre-warmed ¹³C-labeling medium. The choice of tracer and its specific labeling pattern is critical and depends on the metabolic pathway of interest.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. For steady-state MFA, this is typically until the labeling of key metabolites, such as citrate, reaches a plateau.

2. Sample Quenching and Metabolite Extraction:

-

Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol:water at -80°C.

-

Cell Harvesting: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

-

Extraction: Subject the cell lysate to freeze-thaw cycles or sonication to ensure complete cell lysis and metabolite extraction.

-

Protein Precipitation: Centrifuge the lysate at a high speed to pellet the protein and other cellular debris.

3. Protein Hydrolysis and Amino Acid Derivatization:

-

Protein Hydrolysis: The protein pellet is hydrolyzed to release individual amino acids. This is typically achieved by acid hydrolysis using 6 M HCl at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen).

-

Derivatization: The resulting amino acid hydrolysate is dried and then derivatized to increase its volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: The gas chromatograph separates the individual derivatized amino acids based on their boiling points and interactions with the column stationary phase.

-

Ionization and Detection: The separated amino acids are then ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass isotopologue distributions (MIDs) of the amino acid fragments are recorded.

5. Data Analysis:

-

Natural Abundance Correction: The raw MID data is corrected for the natural abundance of ¹³C and other isotopes.

-

Flux Estimation: The corrected MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to estimate the intracellular metabolic fluxes.

Protocol 2: Sample Preparation for ¹³C NMR Spectroscopy of Metabolites

This protocol describes the general steps for preparing cell extracts for analysis by ¹³C NMR spectroscopy.

1. Cell Culture and Labeling:

-

Follow the same cell culture and labeling procedures as described in Protocol 1.

2. Metabolite Extraction:

-

Quenching and Extraction: Use a dual-phase extraction method (e.g., methanol-chloroform-water) to separate polar (metabolites) and non-polar (lipids) fractions.

-

Drying: The polar phase containing the metabolites is collected and dried, typically using a vacuum concentrator.

3. NMR Sample Preparation:

-

Resuspension: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

pH Adjustment: Adjust the pH of the sample to a specific value (e.g., 7.0) to ensure consistent chemical shifts.

-

Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

4. NMR Data Acquisition:

-

Acquire ¹³C NMR spectra using a high-field NMR spectrometer. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are typically required compared to ¹H NMR.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to ¹³C isotopic labeling.

References

- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Central Metabolic Pathway Guide - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Stable Isotope Tracing with L-Alanine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of stable isotope tracing using L-Alanine-1-13C. Alanine, a non-essential amino acid, occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By introducing L-Alanine labeled with a stable isotope of carbon at the first position (1-13C), researchers can meticulously track the fate of this carbon atom as it traverses various metabolic pathways. This technique provides invaluable quantitative insights into cellular energetics, biosynthetic fluxes, and the metabolic reprogramming inherent in numerous disease states, particularly cancer.[1]

Core Principles of this compound Tracing

Stable isotope tracing with this compound is predicated on the introduction of a "heavy" labeled substrate into a biological system and the subsequent detection of its incorporation into downstream metabolites. The 13C isotope is non-radioactive and naturally occurs at a low abundance (~1.1%). By supplying this compound, the isotopic enrichment of connected metabolic pools increases significantly, allowing for precise measurement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The journey of the 1-13C label from L-alanine begins with its conversion to pyruvate via alanine transaminase (ALT). This reaction is a critical link between amino acid and carbohydrate metabolism. Once converted to pyruvate, the 1-13C label can enter several key metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate can be decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, with the 1-13C label becoming the carboxyl carbon of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle, and the label is subsequently lost as 13CO2 during the isocitrate dehydrogenase and α-ketoglutarate dehydrogenase reactions. Alternatively, pyruvate can be carboxylated by pyruvate carboxylase (PC) to form oxaloacetate, directly introducing the 1-13C label into the TCA cycle.

-

Gluconeogenesis: In tissues like the liver, the 1-13C from alanine-derived pyruvate can be incorporated into oxaloacetate and subsequently channeled into the gluconeogenic pathway to produce labeled glucose.[1] This makes this compound an excellent tracer for studying hepatic glucose production.

-

Lactate Production: The labeled pyruvate can be reduced to lactate by lactate dehydrogenase (LDH), a key reaction in anaerobic glycolysis and the Warburg effect observed in many cancer cells.

-

Amino Acid Synthesis: The 1-13C can be traced into other non-essential amino acids that are synthesized from TCA cycle intermediates, such as aspartate and glutamate.

Data Presentation: Quantitative Insights from this compound Tracing

The quantitative data derived from this compound tracing experiments are typically presented as mass isotopomer distributions (MIDs) or fractional isotopic enrichment. MIDs describe the relative abundance of different isotopologues of a metabolite (e.g., M+0, M+1, M+2, etc.), providing a detailed picture of how many labeled atoms have been incorporated. Fractional enrichment represents the percentage of a metabolite pool that has been labeled.

Below are tables summarizing representative quantitative data from studies using 13C-alanine tracers.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates from this compound in Cancer Cells

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 60 | 25 | 10 | 5 | - | - | - |

| α-Ketoglutarate | 65 | 20 | 10 | 5 | - | - | |

| Succinate | 70 | 15 | 10 | 5 | - | ||

| Fumarate | 75 | 15 | 10 | - | - | ||

| Malate | 70 | 20 | 10 | - | - | ||

| Aspartate | 65 | 25 | 10 | - | - | ||

| Glutamate | 60 | 25 | 10 | 5 | - |

This table presents hypothetical but representative data illustrating the expected labeling patterns in TCA cycle intermediates following the administration of this compound. The M+1 peak for citrate, α-ketoglutarate, succinate, malate, aspartate, and glutamate would primarily result from the incorporation of the 1-13C from pyruvate via pyruvate carboxylase. The M+2 and M+3 peaks would arise from subsequent turns of the TCA cycle and the entry of labeled acetyl-CoA.

Table 2: Fractional Enrichment of Glucose from this compound in Hepatocytes

| Condition | Fractional Enrichment of Glucose (%) |

| Control | 15.2 ± 2.1 |

| Glucagon-stimulated | 28.5 ± 3.5 |

| ALT2 Knockdown | 8.7 ± 1.5 |

This table summarizes the percentage of the glucose pool that is derived from this compound under different physiological conditions. Increased gluconeogenesis under glucagon stimulation leads to higher enrichment, while knockdown of alanine transaminase 2 (ALT2) reduces the conversion of alanine to pyruvate and subsequently to glucose.

Mandatory Visualization

References

L-Alanine-1-13C as a Precursor in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with L-Alanine-1-13C is a powerful and widely used technique to trace the metabolic fate of alanine's carbon backbone through key metabolic pathways.[1][2] By introducing a known isotopic label at the C1 position, researchers can quantitatively track the incorporation of this carbon into downstream metabolites, providing critical insights into the dynamic regulation of central carbon metabolism. Alanine's central position, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, makes this compound an invaluable tool for studying cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various disease states, including cancer.[1] This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative findings to aid researchers in designing and interpreting metabolic flux studies.

Core Metabolic Pathways Traced by this compound

This compound serves as a versatile tracer to probe several interconnected metabolic pathways. The journey of the 13C label begins with the transamination of L-alanine to pyruvate. From this critical juncture, the labeled carbon can enter various metabolic routes.

Gluconeogenesis

L-Alanine is a primary substrate for gluconeogenesis in the liver.[3] The 13C label from this compound is incorporated into pyruvate, which is then carboxylated to oxaloacetate by pyruvate carboxylase, a key step in the synthesis of new glucose.[3] Tracking the appearance of 13C in glucose provides a quantitative measure of gluconeogenic flux from alanine.

Tricarboxylic Acid (TCA) Cycle

The pyruvate derived from this compound can enter the TCA cycle through two primary enzymatic reactions:

-

Pyruvate Carboxylase (PC): This anaplerotic reaction replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate.

-

Pyruvate Dehydrogenase (PDH): This reaction decarboxylates pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to form citrate.

By analyzing the isotopic enrichment patterns in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate), the relative activities of PC and PDH can be determined.

Below is a diagram illustrating the entry of the 13C label from this compound into these core pathways.

Quantitative Data from this compound Tracing Studies

The use of this compound allows for the quantification of metabolic fluxes. The tables below summarize illustrative quantitative data from studies using 13C-alanine tracers.

Table 1: Relative Metabolic Fluxes in Rat Liver

| Metabolic Flux Ratio | Value | Reference |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | ~28% | |

| Phosphoenolpyruvate Kinase / Phosphoenolpyruvate to Glucose | ~42% | |

| Pyruvate Kinase Flux / Gluconeogenic Flux (Hyperthyroid) | 60% | |

| Pyruvate Kinase Flux / Gluconeogenic Flux (Control) | 25% |

Table 2: Illustrative 13C Enrichment in Metabolites in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

| Metabolite | Isotopologue | Relative Abundance (%) |

| Alanine | M+3 | 100 |

| Citrate | M+2 | 39.5 |

| Aspartate | M+3 | 10.6 |

| Lactate | M+3 | 8.0 |

M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and interpretable results in metabolic tracing studies. Below are generalized protocols for in vitro and in vivo experiments using this compound.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent cells in culture with this compound.

Materials:

-

Cultured cells at ~80% confluency

-

Complete growth medium

-

Labeling medium (e.g., glucose-free DMEM with 10% dialyzed FBS, supplemented with this compound)

-

Phosphate-buffered saline (PBS), pre-warmed

-

Dry ice or liquid nitrogen

-

Ice-cold 80% methanol

Procedure:

-

Cell Culture: Grow cells to the desired confluency in their standard growth medium.

-

Medium Change: Aspirate the growth medium and gently wash the cells twice with pre-warmed PBS.

-

Labeling: Add the pre-warmed this compound labeling medium to the cells and incubate for the desired time period.

-

Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on dry ice or in liquid nitrogen.

-

Metabolite Extraction:

-

Add ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites for analysis by LC-MS or NMR.

-

In Vivo Labeling in Animal Models

This protocol provides a framework for in vivo labeling studies, for example, in a mouse model.

Materials:

-

Animal model (e.g., mouse)

-

This compound solution for infusion

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

Cold extraction solvent (e.g., 80% methanol)

Procedure:

-

Animal Preparation: Fast the animals for a defined period (e.g., 6 hours) to reduce variability from dietary intake.

-

Tracer Administration: Administer the this compound tracer via a suitable route (e.g., intravenous infusion).

-

Tissue Harvest: At the end of the labeling period, surgically excise the tissues of interest as rapidly as possible.

-

Metabolism Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to stop all metabolic activity.

-

Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent.

-

Incubate at -20°C for at least 1 hour.

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed at 4°C.

-

Collect the supernatant for subsequent analysis.

-

The following diagram illustrates a generalized workflow for these experiments.

Analytical Techniques

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Comparison of Analytical Platforms

| Analytical Platform | Sample Preparation | Key Considerations |

| LC-MS/MS | Metabolite extraction, drying, resuspension in LC-MS grade solvent. | Choice of chromatography (e.g., HILIC, reversed-phase) depends on metabolite polarity. |

| GC-MS | Metabolite extraction, drying, chemical derivatization (e.g., silylation). | Derivatization can introduce artifacts; proper controls are necessary. |

| NMR | Metabolite extraction, drying, resuspension in a deuterated solvent with an internal standard. | Requires higher sample concentrations than MS but provides positional isotope information. |

Applications in Drug Development and Disease Research

The ability to monitor metabolic pathway activity makes this compound a valuable tool in several research areas.

-

Oncology: Cancer cells often exhibit altered metabolism, including increased reliance on certain amino acids. Tracing studies with this compound can identify metabolic vulnerabilities in tumors that may be targeted by novel therapeutics. For instance, hyperpolarized [1-13C]pyruvate (often derived from alanine) is used in magnetic resonance spectroscopic imaging (MRSI) to monitor the Warburg effect in real-time.

-

Metabolic Diseases: Dysregulation of gluconeogenesis is a hallmark of diabetes. This compound can be used to quantify the contribution of amino acids to hepatic glucose production and to assess the efficacy of drugs targeting this pathway.

-

Neurology: Alanine metabolism is also relevant in the brain, and tracers like this compound can help elucidate the metabolic interplay between different cell types in the central nervous system.

Conclusion

This compound is a powerful and versatile metabolic tracer that provides quantitative insights into the complex and interconnected pathways of central carbon metabolism. By following standardized and rigorous experimental protocols, researchers can leverage this tool to advance our understanding of metabolic regulation in health and disease, and to accelerate the development of novel therapeutic strategies targeting metabolic pathways. The careful design of labeling experiments, coupled with appropriate analytical techniques, is paramount for obtaining high-quality, interpretable data.

References

L-Alanine-1-13C: A Technical Guide to its Discovery, History, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine-1-13C is a stable, non-radioactive isotopically labeled form of the non-essential amino acid L-alanine. The replacement of the naturally abundant carbon-12 (¹²C) at the carboxyl position with its heavier isotope, carbon-13 (¹³C), has established this compound as a pivotal tracer in the study of metabolic pathways. Its unique physicochemical properties allow researchers to track its journey through various biochemical reactions non-invasively, providing profound insights into cellular metabolism in both healthy and diseased states. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its use, and a summary of key quantitative data.

Discovery and History of this compound

The story of this compound is intrinsically linked to the broader history of stable isotope tracers in scientific research. While L-alanine itself was first synthesized in 1850 by Adolph Strecker, the use of isotopically labeled compounds for metabolic investigation began in the 1930s with the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg, who utilized deuterium (²H) and nitrogen-15 (¹⁵N) to trace the metabolic fate of fatty acids and amino acids.

The advent of techniques for separating carbon isotopes in the mid-20th century paved the way for the use of ¹³C as a biological tracer. The development of sensitive analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), was crucial for detecting the subtle differences between ¹²C and ¹³C. While a singular "discovery" of this compound is not documented, its availability and use in research are the culmination of these advancements in isotope enrichment and analytical instrumentation. Early applications of ¹³C-labeled amino acids in the latter half of the 20th century focused on elucidating fundamental metabolic pathways, and this compound emerged as a valuable tool for probing central carbon metabolism due to its direct link to pyruvate.

Physicochemical Properties and Quantitative Data

The incorporation of a ¹³C atom at the C1 position of L-alanine results in a mass shift that is detectable by mass spectrometry and a nuclear spin that is observable by NMR spectroscopy. These properties are the foundation of its utility as a metabolic tracer.

| Property | Value | Reference |

| Molecular Formula | C₂¹³CH₇NO₂ | [1] |

| Molecular Weight | 90.09 g/mol | [1] |

| CAS Number | 21764-56-7 | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

| ¹³C NMR Chemical Shift (C1) | ~178.3 ppm |

Key Applications in Scientific Research

This compound has become an indispensable tool in several areas of biomedical research, primarily for tracing metabolic fluxes and imaging metabolic activity.

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of pathway fluxes.

A primary application of this compound in ¹³C-MFA is the investigation of:

-

Gluconeogenesis: Alanine is a major substrate for glucose production in the liver. This compound allows for the quantification of the contribution of amino acids to hepatic glucose output.

-

Tricarboxylic Acid (TCA) Cycle Activity: L-Alanine is readily converted to pyruvate, which is a key entry point into the TCA cycle. Tracing the ¹³C label from L-alanine through TCA cycle intermediates provides a measure of the cycle's activity.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

A groundbreaking application of this compound is in hyperpolarized ¹³C MRI. This technique involves a process called dynamic nuclear polarization (DNP), which dramatically increases the ¹³C NMR signal by over 10,000-fold. This enhanced signal allows for the real-time, non-invasive imaging of metabolic pathways in vivo.

Hyperpolarized [1-¹³C]L-alanine is used to:

-

Image Cancer Metabolism: Many cancer cells exhibit altered metabolism, including increased conversion of pyruvate to lactate and alanine. Hyperpolarized [1-¹³C]L-alanine can be used to visualize and quantify this altered metabolic state, providing a potential biomarker for cancer detection and monitoring treatment response.

-

Assess Tissue Viability: The metabolic conversion of alanine is indicative of cellular energy status. Hyperpolarized ¹³C MRI with [1-¹³C]L-alanine can be used to assess tissue viability in various organs, such as the heart and liver.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol for ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Mammalian cell line of interest

-

Cell culture medium deficient in alanine

-

This compound

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen or dry ice

-

80% Methanol, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C operation

-

GC-MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing the alanine-deficient medium with this compound to the desired final concentration.

-

Media Change and Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the label into downstream metabolites.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, quickly aspirate the labeling medium.

-

Immediately place the culture plate on dry ice or in liquid nitrogen.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing for GC-MS Analysis:

-

Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation reagents).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Analyze the mass spectra to determine the mass isotopomer distributions of key metabolites, which will indicate the incorporation of the ¹³C label.

-

Logical Workflow for ¹³C Metabolic Flux Analysis:

References

An In-depth Technical Guide on the Stability and Storage of L-Alanine-1-13C

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-1-13C. It includes quantitative data on stability, detailed experimental protocols for stability and purity assessment, and visualizations of a relevant metabolic pathway and experimental workflows.

Introduction

This compound is a stable, non-radioactive isotopically labeled amino acid that serves as a crucial tracer in metabolic research and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility in drug development and metabolic studies is contingent on its chemical purity and stability. This guide outlines the factors affecting the stability of this compound and provides recommendations for its proper storage and handling.

Chemical and Physical Properties

L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, immune function, and providing energy to muscle tissue, the brain, and the central nervous system.[1][2] The 13C label at the C1 position provides a distinct mass shift, allowing it to be traced and differentiated from its endogenous counterpart.

| Property | Value | Reference |

| Chemical Formula | C₂¹³CH₇NO₂ | [3] |

| Molecular Weight | 90.09 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | ~314.5 °C (decomposes) | |

| Solubility | Soluble in water | |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Stability Profile of this compound

The stability of this compound is comparable to that of unlabeled L-Alanine. The presence of the ¹³C isotope does not significantly alter its chemical reactivity under typical storage and experimental conditions. However, like all amino acids, its stability can be compromised by exposure to harsh environmental conditions.

Thermal Stability

L-Alanine is a thermally stable amino acid. Thermal analysis of L-alanine shows that it undergoes decomposition at high temperatures.

| Condition | Observation | Reference |

| Decomposition Temperature | Onset at approximately 226°C, with significant weight loss (sublimation) up to 300°C. | |

| Melting Point (with decomposition) | 314.5 °C |

Under hydrothermal conditions (120–165 °C), L-alanine can undergo dimerization and subsequent cyclization.

Hydrolytic Stability

The stability of L-Alanine in aqueous solutions is pH-dependent.

| pH Condition | Stability Profile | Reference |

| Acidic (e.g., 0.1 N to 1 N HCl) | Generally stable, though prolonged exposure to harsh acidic conditions and elevated temperatures may lead to racemization. | |

| Neutral | Relatively stable. | |

| Alkaline (e.g., 0.1 N to 1 N NaOH) | More susceptible to degradation, including racemization. |

Photostability

Amino acids can be susceptible to photodegradation, particularly in the presence of photosensitizers. While specific photostability studies on this compound are limited, studies on other amino acids have shown that they can degrade upon exposure to light, especially in the presence of compounds like riboflavin.

Oxidative Stability

L-Alanine can be degraded by strong oxidizing agents. Exposure to reagents like hydrogen peroxide can lead to the oxidation of the amino group and the aliphatic side chain, potentially forming the corresponding α-keto acid (pyruvic acid).

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier datasheets.

Solid Form

| Parameter | Recommended Condition | Reference |

| Temperature | Room temperature or refrigerated (2-8°C). | |

| Atmosphere | Store in a tightly sealed container. | |

| Light | Protect from light. | |

| Moisture | Store in a dry environment, away from moisture. |

In Solution

| Parameter | Recommended Condition | Reference |

| -20°C | Up to 1 month. | |

| -80°C | Up to 6 months. |

For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Forced Degradation Study Workflow

Forced degradation studies are essential to establish the intrinsic stability of a substance and to develop stability-indicating analytical methods.

Protocol for Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy is a non-destructive technique that can directly quantify the abundance of ¹³C at a specific atomic position.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Tune and match the probe for ¹³C.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. Use a sufficient relaxation delay (D1) to ensure full relaxation of the carbonyl carbon.

-

Use proton decoupling to enhance the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signal corresponding to the ¹³C-labeled carbonyl carbon (C1) and any visible natural abundance ¹³C signals from other carbons in the molecule or an internal standard.

-

Calculate the isotopic purity by comparing the integral of the enriched C1 signal to the expected natural abundance signals, accounting for the 1.1% natural abundance of ¹³C.

-

Protocol for Stability-Indicating HPLC-MS Method

A reversed-phase HPLC method coupled with mass spectrometry can be used to separate and quantify this compound and its potential degradation products. Derivatization is often required for amino acids to enhance their chromatographic retention and detection.

-

Derivatization (using Diethyl ethoxymethylenemalonate - DEEMM):

-

To 100 µL of the sample solution, add 100 µL of 1 M sodium borate buffer (pH 9.0).

-

Add 20 µL of 10% (v/v) DEEMM in acetonitrile.

-

Mix thoroughly and incubate at 50°C for 50 minutes.

-

Filter the sample through a 0.22 µm membrane before injection.

-

-

HPLC-MS Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from its degradation products.

-

Flow Rate: As per column specifications.

-

Injection Volume: 10-20 µL.

-

Detection: Mass spectrometer in selected ion monitoring (SIM) or full scan mode to monitor the m/z of this compound and its expected degradation products.

-

-

Data Analysis:

-

Integrate the peak area of this compound and any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

L-Alanine in Cancer Metabolism Signaling

L-Alanine plays a significant role in cancer cell metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC). Cancer cells often exhibit increased glutamine dependency to fuel the TCA cycle. In PDAC, there is a metabolic crosstalk where pancreatic stellate cells (PSCs) supply alanine to the cancer cells. The PDAC cells upregulate the amino acid transporter SLC38A2 to increase their uptake of alanine. This imported alanine is then converted to pyruvate by alanine aminotransferase (ALT), which can then enter the mitochondria to fuel the TCA cycle, supporting the bioenergetic and biosynthetic needs of the rapidly proliferating cancer cells. This pathway represents a potential therapeutic target.

Conclusion

This compound is a stable molecule when stored under appropriate conditions. Key factors for maintaining its integrity include protection from high temperatures, extreme pH, light, and moisture. For researchers and drug development professionals, adherence to the recommended storage and handling guidelines is crucial for obtaining accurate and reproducible results in metabolic studies and quantitative analyses. The provided experimental protocols offer a framework for assessing the stability and purity of this compound, while the signaling pathway diagram illustrates its relevance in the context of cancer metabolism.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike other 'omics' technologies that provide static snapshots of cellular components like genes, proteins, or metabolite levels, MFA offers a dynamic view of cellular physiology by measuring the actual flow of molecules through metabolic pathways.[1] The complete set of these reaction rates constitutes the fluxome, which provides a highly relevant depiction of a cell's metabolic state.

By employing stable, non-radioactive isotopes (such as ¹³C or ¹⁵N) as tracers, researchers can follow the journey of atoms from a nutrient source through the intricate web of metabolic pathways.[3][4] This technique, often referred to as ¹³C-MFA when using carbon-13, is considered the gold standard for quantifying cellular fluxes. The distribution of these isotopic labels in downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is highly sensitive to the relative pathway fluxes; different flux distributions will result in distinct labeling patterns. By fitting these experimental labeling patterns to a computational model of the cell's metabolic network, the underlying fluxes can be accurately estimated.

This guide provides an in-depth overview of the core principles, experimental protocols, data analysis workflows, and applications of stable isotope-based MFA, with a particular focus on its relevance in drug development and biomedical research.

Core Principles of Stable Isotope Tracing

The foundation of MFA lies in the ability to distinguish between atoms of the same element. Stable isotopes are non-radioactive forms of elements that contain a different number of neutrons. For instance, while the vast majority of carbon in nature is ¹²C, a small fraction exists as the heavier, stable isotope ¹³C.

In a typical ¹³C-MFA experiment, a primary carbon source in a cell culture medium, such as glucose, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose, where 'U' signifies that all six carbon atoms are ¹³C). As cells consume this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites is a direct consequence of the network's structure and the rates of the reactions within it.

A critical assumption in many MFA studies is that the system is in a metabolic and isotopic steady state .

-

Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time. This is often achieved during the exponential growth phase in batch cultures or in chemostat cultures.

-

Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites becomes constant. The time required to reach this state varies depending on the pathway, ranging from minutes for glycolysis to hours or days for pathways involving larger biomolecules like nucleotides.

By measuring the distribution of mass isotopomers (molecules of the same compound that differ in mass due to isotope content) at isotopic steady state, we can infer the relative contributions of different pathways to the production of a given metabolite.

The General MFA Experimental Workflow

A successful MFA experiment is a multi-stage process that combines wet-lab experimentation with computational analysis. Each step must be carefully planned and executed to ensure high-quality, interpretable data. The overall workflow is depicted below.

Detailed Experimental Protocols

Reproducibility and precision are critical for generating high-quality MFA data. The following sections provide generalized methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a general guideline for adherent mammalian cells and must be optimized for the specific cell line and experimental objectives.

Materials:

-

Base medium deficient in the tracer nutrient (e.g., glucose-free DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains high levels of metabolites that would dilute the isotopic tracer.

-

High-purity stable isotope tracer (e.g., [U-¹³C₆]-Glucose).

-

Standard supplements (e.g., L-glutamine, penicillin-streptomycin).

-

Sterile, cell culture-grade water.

-

Sterile filtration unit (0.22 µm).

Procedure:

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS to the desired concentration (e.g., 10%). Add the ¹³C-labeled tracer to the desired final concentration (e.g., 25 mM for glucose). Add all other required supplements.

-

Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm filter unit. Store at 4°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they reach the desired confluency (typically 80-90%) in the exponential growth phase at the time of harvesting.

-

Adaptation (if required): Some cell lines may require an adaptation period to grow in media containing dFBS. This involves passaging the cells in the dFBS-containing medium for several days prior to the labeling experiment.

-

Labeling: When cells reach the appropriate confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Culture the cells for a duration sufficient to achieve isotopic steady state for the pathways of interest. This must be determined empirically but typically ranges from several hours to over 24 hours.

Protocol 2: Metabolite Quenching and Extraction

This step is designed to instantly halt all enzymatic activity, preserving the metabolic and isotopic state of the cells at the moment of harvesting.

Materials:

-

Ice-cold 0.9% NaCl solution (sterile).

-

Quenching/Extraction Solvent: Ice-cold (-80°C) 80% Methanol / 20% Water solution.

-

Cell scraper.

-

Dry ice.

-

Microcentrifuge tubes.

Procedure:

-

Medium Removal: Place the culture dish on a level surface. Aspirate the labeling medium completely and rapidly.

-

Washing: Immediately wash the cell monolayer with ice-cold 0.9% NaCl to remove any remaining extracellular medium. Aspirate the saline solution completely. This wash step should be performed as quickly as possible (less than 10 seconds).

-